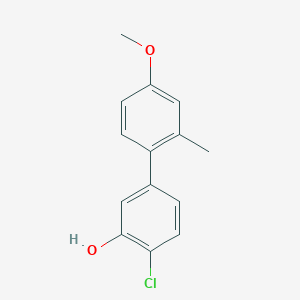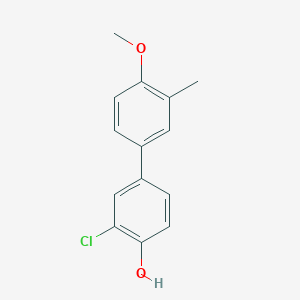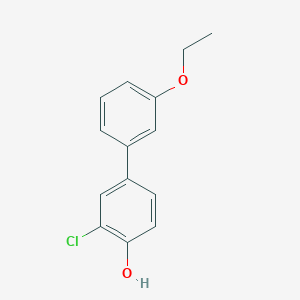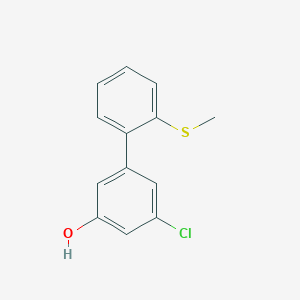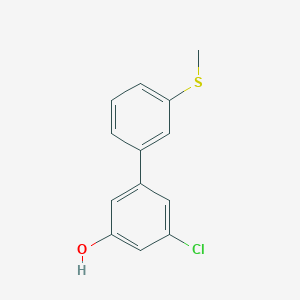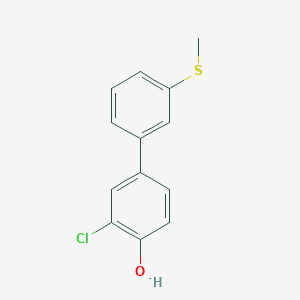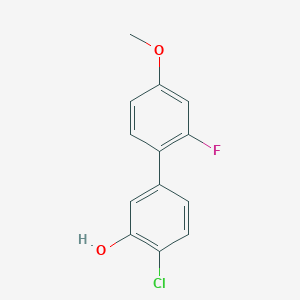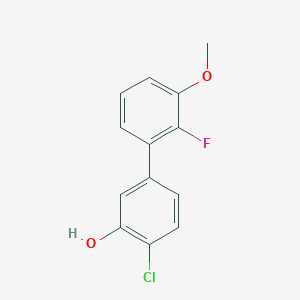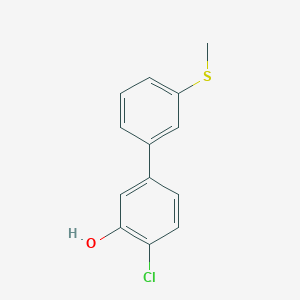
2-Chloro-5-(3-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-methylthiophenyl)phenol, 95% (2C5MTP) is an organic compound belonging to the class of phenols. It is a white solid with a melting point of 135-137°C and a boiling point of 250-252°C. 2C5MTP is used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
Scientific Research Applications
2-Chloro-5-(3-methylthiophenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds and pharmaceuticals. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and the synthesis of polyketones. Additionally, 2-Chloro-5-(3-methylthiophenyl)phenol, 95% is used in the synthesis of polybrominated diphenyl ethers, which are used as flame retardants.
Mechanism of Action
2-Chloro-5-(3-methylthiophenyl)phenol, 95% acts as an electron-withdrawing group, stabilizing the negative charge on the oxygen atom and facilitating the nucleophilic attack of the oxygen atom on the substrate. This allows the reaction to proceed with greater efficiency.
Biochemical and Physiological Effects
2-Chloro-5-(3-methylthiophenyl)phenol, 95% has been shown to have minimal biochemical and physiological effects. It has been found to be non-toxic and non-irritating when used in laboratory experiments. In addition, it has been shown to have no mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-methylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also easy to handle and store, and it has a high purity level. However, it has some limitations. It is sensitive to light and air, and it has a low solubility in water.
Future Directions
The potential future directions for 2-Chloro-5-(3-methylthiophenyl)phenol, 95% are numerous. It can be used in the synthesis of new compounds, such as pharmaceuticals, polymers, and polyketones. It can also be used in the synthesis of polybrominated diphenyl ethers, which are used as flame retardants. Additionally, it can be used in the synthesis of heterocyclic compounds, which are used in a variety of applications. Finally, it can be used in the development of new catalysts for organic reactions.
Synthesis Methods
2-Chloro-5-(3-methylthiophenyl)phenol, 95% can be synthesized through a two-step process. In the first step, 3-methylthiophenol is reacted with chloroacetic acid in the presence of a base catalyst to form 2-chloro-5-(3-methylthiophenyl)acetic acid. The second step involves the reduction of the acid to the phenol with a reducing agent such as sodium borohydride or lithium aluminum hydride.
properties
IUPAC Name |
2-chloro-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJLWIIXAWJTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylthiophenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


